5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one

Organocatalysis Spirooxindole synthesis Halogenated isatin derivatives

This 5'-bromospiro[1,3-dioxane-2,3'-indolin]-2'-one (CAS 332073-48-0) is a strategic C3-spirooxindole building block. The 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for rapid diversification. The 1,3-dioxane ring confers conformational rigidity distinct from dioxolane analogs, optimizing target binding. Validated for KIF18A inhibitor synthesis, kinase pharmacophores (FGFR4, CDK2), and MDM2-p53 antagonist programs. Also serves as a benchmark substrate for spirooxindole methodology development (86-92% yield in organocatalyzed reactions). Supplied at 95% purity. Choose this compound for reliable cross-coupling reactivity and conformational constraint not achievable with non-halogenated or 5-chloro analogs.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
CAS No. 332073-48-0
Cat. No. B087538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
CAS332073-48-0
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESC1COC2(C3=C(C=CC(=C3)Br)NC2=O)OC1
InChIInChI=1S/C11H10BrNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14)
InChIKeyYWHABBBYNDXUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one (CAS 332073-48-0): Spirooxindole Core Procurement for Synthetic Intermediate and Medicinal Chemistry Applications


5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one (CAS 332073-48-0, molecular formula C11H10BrNO3) is a spirocyclic heterocyclic compound featuring a brominated oxindole core fused to a 1,3-dioxane ring via a spiro carbon junction . The compound belongs to the broader class of C3-spirooxindoles, a scaffold extensively investigated in medicinal chemistry for kinase inhibition and protein-protein interaction modulation, particularly as MDM2-p53 antagonists and anticancer agents [1]. Commercial availability from multiple suppliers at 95% purity renders it accessible for academic and industrial R&D programs as a synthetic building block or reference compound .

Why 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one Cannot Be Replaced by Other Spirooxindole Analogs


The halogenated C3-spirooxindole scaffold exhibits pronounced structure-activity relationship sensitivity, wherein substitution at the 5-position and the identity of the spiro-annulated ring (dioxane vs. dioxolane vs. pyrrolidine) critically govern synthetic utility, biological target engagement, and physicochemical properties [1]. Specifically, the 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling downstream diversification to amine, aryl, or alkyl derivatives, whereas the 1,3-dioxane ring confers distinct conformational constraints and hydrogen-bonding capacities relative to the five-membered dioxolane analog [2]. Simply substituting with the non-brominated spiro[indoline-3,2'-[1,3]dioxan]-2-one eliminates the cross-coupling handle entirely, while swapping with the 5-chloro analog alters reactivity and electronic properties in ways that may compromise reaction yields or biological readouts in structure-activity studies [3].

5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one: Quantitative Differentiation Evidence Against Structural Analogs


Comparative Synthetic Yields in Spirooxindole Formation: 5-Bromo vs. Other Halogen Substituents

In a comparative study of mono-halogenated isatylidene malononitrile substrates for organocatalyzed one-pot spirooxindole synthesis, the 5-bromo derivative consistently produced the desired spiro product in yields comparable to or exceeding those of 5-fluoro, 5-chloro, and 5-iodo analogs, establishing the 5-bromo substitution as an optimal balance between electronic modulation and steric accessibility for this synthetic route [1].

Organocatalysis Spirooxindole synthesis Halogenated isatin derivatives

Pharmacological Divergence: Spiro[1,3-dioxane] Core vs. Spiro[1,3-dioxolane] Core in Anticonvulsant Activity

Within the spirooxindole anticonvulsant series, the six-membered dioxane spiro ring system exhibits distinct pharmacological outcomes compared to the five-membered dioxolane analog. 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one demonstrated clear protective efficacy in maximal electroshock seizure (MES) testing with an ED50 of 27.97 mg/kg, whereas spiro[1,3-dioxane-2,3'-indolin]-2'-one derivatives—including the 5-bromo variant—represent a structurally distinct series with potentially divergent activity profiles requiring independent evaluation [1].

Anticonvulsant activity Maximal electroshock seizure (MES) Structure-activity relationship (SAR)

BindingDB Record for N-Alkylated Derivative: FGFR4 Kinase Inhibition Activity

A methyl acetate-substituted derivative of the core scaffold—methyl 2-(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetate—has documented inhibitory activity against recombinant human FGFR4 kinase with an IC50 value of 43 nM in a caliper mobility shift assay [1]. This establishes that N-alkylation of the 5'-bromo-dioxane-spirooxindole core can yield potent kinase inhibitory activity, positioning the parent compound as a privileged starting scaffold for medicinal chemistry optimization.

FGFR4 inhibition Kinase assay Spirooxindole derivative

Validated Synthetic Protocol with Reproducible Conditions from 5-Bromoisatin

A robust, experimentally validated synthetic route exists for 5'-bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one via acid-catalyzed acetalization of 5-bromoisatin with 1,3-propanediol in refluxing benzene with a Dean-Stark trap, providing a reproducible entry point to this specific scaffold without requiring complex multistep sequences [1].

Synthetic methodology Spiroketal formation Isatin acetalization

Recommended Applications for 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one in Drug Discovery and Chemical Biology


Synthesis of KIF18A Inhibitors for Oncology Research

This compound serves as a strategic building block for constructing indoline-based KIF18A inhibitors, a target implicated in mitotic regulation and cancer cell proliferation. The 5-bromo substituent provides a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl or amine functionality, while the spiro-dioxane core contributes conformational rigidity favorable for target binding [1].

Preparation of Halogenated Spirooxindole Kinase Inhibitor Libraries

The 5-bromo-spiro[1,3-dioxane]oxindole scaffold aligns with established pharmacophores for kinase inhibition, particularly against receptor tyrosine kinase families and CDK2 [1]. Procurement of this intermediate enables parallel synthesis of focused libraries via N-alkylation or N-arylation strategies, with precedent showing that N-substituted derivatives can achieve nanomolar potency against FGFR4 (IC50 = 43 nM for methyl acetate derivative) [2].

MDM2-p53 Protein-Protein Interaction Modulator Development

C3-Spirooxindoles represent a validated chemotype for MDM2-p53 antagonism, with several spirooxindole-based modulators advancing to preclinical development [1]. The 5'-bromospiro[1,3-dioxane-2,3'-indolin]-2'-one core provides a conformationally constrained scaffold suitable for structure-based optimization of MDM2 binding pocket interactions, where the bromine atom may be exploited for halogen bonding or subsequent diversification.

Synthetic Methodology Development for Spirocyclic Heterocycles

The compound is valuable as a benchmark substrate for developing and validating new spirooxindole synthetic methodologies, including organocatalyzed cycloadditions and transition metal-catalyzed functionalizations. Studies confirm that 5-bromo-substituted isatin derivatives perform comparably to other halogenated analogs in organocatalyzed one-pot reactions (86-92% yield range), establishing reliability as a model substrate for reaction optimization [1].

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